

Sudan I: A Toxicological Deep Dive into its Health Risks for Humans

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Compound of Interest

Compound Name: Sudan I

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the health risks associated with human exposure to **Sudan I**, a synthetic azo dye classified as a category 3 carcinogen.^[1] Illegally used as a food additive, particularly in chili powder and palm oil, **Sudan I** poses significant toxicological concerns due to its metabolic activation into genotoxic and carcinogenic compounds.^[1] This document synthesizes key findings on its metabolism, mechanisms of toxicity, and the experimental evidence supporting its classification as a potential human carcinogen.

Executive Summary

Sudan I undergoes complex metabolic processing in the human body, primarily mediated by cytochrome P450 (CYP) enzymes in the liver and peroxidases in extrahepatic tissues.^[2] This biotransformation is a double-edged sword: while some pathways lead to detoxification, others result in the formation of reactive intermediates that can damage cellular macromolecules, including DNA. The primary health risks associated with **Sudan I** exposure stem from its genotoxic and carcinogenic properties, which are linked to the formation of DNA adducts and the induction of oxidative stress. In vitro studies have demonstrated a clear dose-dependent relationship between **Sudan I** concentration and the frequency of DNA strand breaks and chromosomal damage.

Metabolic Activation and Detoxification

The metabolism of **Sudan I** is a critical determinant of its toxicity. Two primary enzymatic systems are involved:

- **Cytochrome P450 (CYP) System:** In the liver, **Sudan I** is metabolized by CYP enzymes, with CYP1A1 being the most efficient, followed by CYP3A4.[3] This oxidative metabolism can lead to two competing pathways:
 - **Detoxification:** C-hydroxylation of the **Sudan I** molecule produces hydroxylated metabolites that are more water-soluble and can be readily excreted.[1]
 - **Activation:** Reductive cleavage of the azo bond by CYP enzymes can produce reactive intermediates, including the benzenediazonium ion (BDI).[2]
- **Peroxidase System:** In tissues with low CYP activity, such as the urinary bladder, peroxidases play a significant role in the metabolic activation of **Sudan I**.[2] This pathway also generates reactive radical species.[2]

The balance between these activation and detoxification pathways is a key factor in determining individual susceptibility to the adverse effects of **Sudan I**.

Genotoxicity and Carcinogenicity

The genotoxicity of **Sudan I** is a major health concern. The reactive metabolites generated during its metabolism can covalently bind to DNA, forming DNA adducts. The primary adduct identified is 8-(phenylazo)guanine.[2] The formation of these adducts can disrupt DNA replication and transcription, leading to mutations and chromosomal aberrations.

Experimental evidence for the genotoxicity of **Sudan I** includes:

- Positive results in the Ames test (a bacterial reverse mutation assay) following metabolic activation.
- Induction of DNA strand breaks in human hepatoma (HepG2) cells, as demonstrated by the Comet assay.
- Increased frequency of micronuclei in HepG2 cells and in the bone marrow of rats, indicating chromosomal damage.[4]

The International Agency for Research on Cancer (IARC) has classified **Sudan I** as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence in humans but sufficient evidence in experimental animals.[\[1\]](#)

Oxidative Stress

In addition to direct DNA damage, **Sudan I** exposure can induce oxidative stress. Studies have shown that at higher concentrations, **Sudan I** leads to a significant increase in the production of reactive oxygen species (ROS) in cells.[\[4\]](#) This excess ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA. Oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG), further contributes to the mutagenic potential of **Sudan I**.[\[4\]](#)

Quantitative Data

The following tables summarize the key quantitative data from experimental studies on the genotoxic and oxidative stress-inducing effects of **Sudan I**.

Table 1: Genotoxicity of **Sudan I** in HepG2 Cells

| Concentration (µM) | DNA Migration (Comet Assay) | Micronuclei Frequency |
|--------------------|-----------------------------|-------------------------|
| 25 | Dose-dependent increase | Dose-dependent increase |
| 50 | Dose-dependent increase | Dose-dependent increase |
| 100 | Dose-dependent increase | Dose-dependent increase |

Data from a study on human hepatoma (HepG2) cells demonstrating a dose-dependent increase in DNA damage.[\[4\]](#)

Table 2: Oxidative Stress Markers in HepG2 Cells

| Concentration (μM) | Reactive Oxygen Species (ROS) | 8-hydroxydeoxyguanosine (8-OHdG) | Thiobarbituric Acid Reactive Substances (TBARS) |
|---------------------------------|-------------------------------|----------------------------------|---|
| 50 | - | Significantly increased | Significantly increased |
| 100 | Significantly increased | Significantly increased | Significantly increased |

Data from a study on human hepatoma (HepG2) cells showing a significant increase in markers of oxidative stress at higher concentrations.[\[4\]](#)

Table 3: Enzyme Kinetics of **Sudan I** Metabolism

| Enzyme | K _m (μM) | V _{max} (pmol/min/pmol CYP) |
|--------------|----------------------------------|--------------------------------------|
| Human CYP1A1 | Not available | Not available |
| Human CYP3A4 | Not available | Not available |

Specific K_m and V_{max} values for the metabolism of **Sudan I** by human CYP1A1 and CYP3A4 are not readily available in the reviewed literature. However, studies consistently indicate that CYP1A1 is the most efficient enzyme in its metabolism.[\[3\]](#)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Comet Assay for DNA Damage Assessment

Objective: To quantify DNA strand breaks in individual cells following exposure to **Sudan I**.

Methodology:

- Cell Culture and Treatment: Human hepatoma (HepG2) cells are cultured in appropriate media and exposed to varying concentrations of **Sudan I** (e.g., 25, 50, 100 μM) for a

specified duration (e.g., 24 hours). A negative control (vehicle-treated) and a positive control (e.g., a known genotoxic agent) are included.

- **Cell Embedding:** Approximately 1×10^5 cells are mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
- **Lysis:** The slides are immersed in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
- **Alkaline Unwinding and Electrophoresis:** The slides are placed in an electrophoresis chamber filled with a high pH buffer to unwind the DNA. Electrophoresis is then carried out to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."
- **Neutralization and Staining:** The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).
- **Visualization and Analysis:** The comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity (% DNA in the tail), and tail moment.

Micronucleus Test for Chromosomal Damage

Objective: To assess the clastogenic (chromosome-breaking) and aneugenic (chromosome loss) potential of **Sudan I**.

Methodology:

- **Cell Culture and Treatment:** HepG2 cells are treated with **Sudan I** as described for the comet assay.
- **Cytochalasin B Treatment:** Cytochalasin B is added to the cell cultures to block cytokinesis, resulting in the accumulation of binucleated cells.
- **Cell Harvesting and Slide Preparation:** Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean microscope slides.
- **Staining:** The slides are stained with a DNA-specific stain (e.g., Giemsa or DAPI).

- **Scoring:** The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in a population of binucleated cells under a microscope.

Reactive Oxygen Species (ROS) Detection Assay

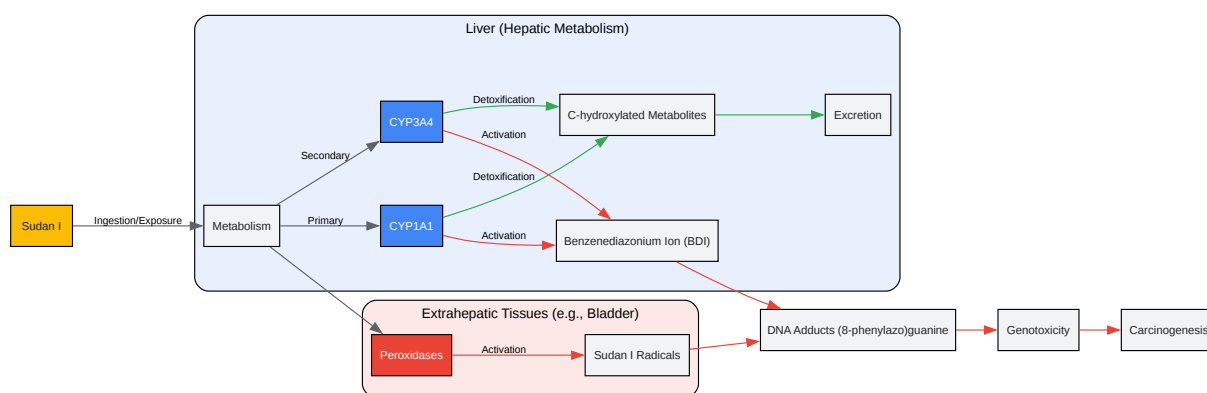
Objective: To measure the intracellular production of ROS following **Sudan I** exposure.

Methodology:

- **Cell Culture and Treatment:** HepG2 cells are treated with **Sudan I** as described previously.
- **Probe Loading:** The cells are incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
- **Fluorescence Measurement:** The fluorescence intensity of DCF is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity is indicative of an increase in intracellular ROS levels.

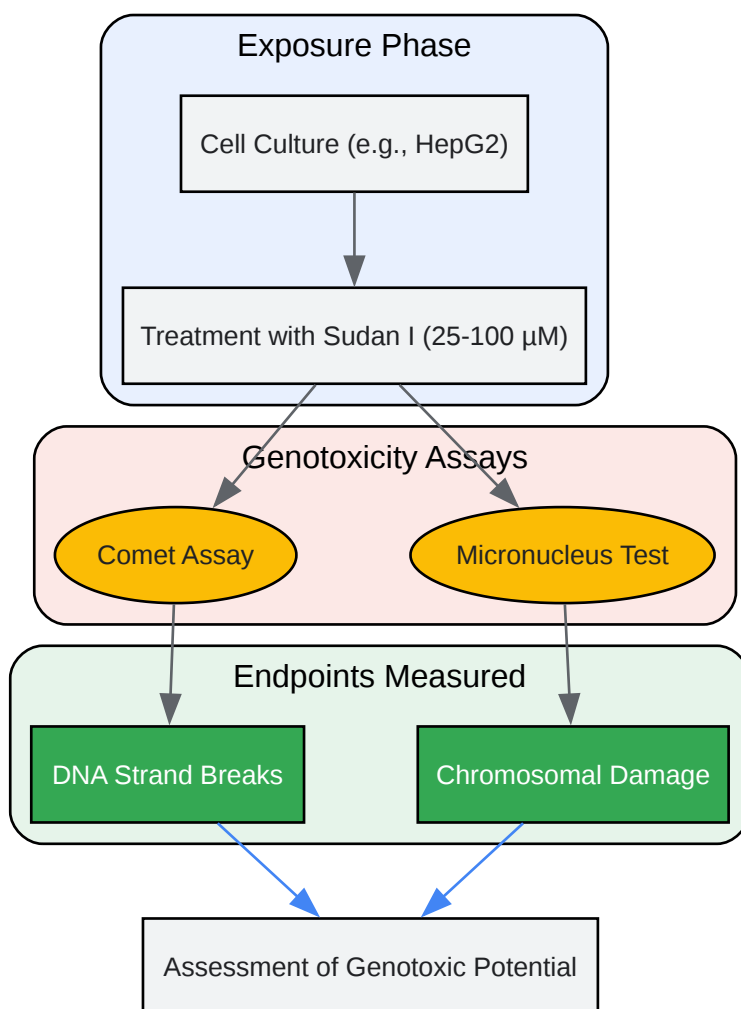
Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.



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Caption: Metabolic activation pathway of **Sudan I** in humans.



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